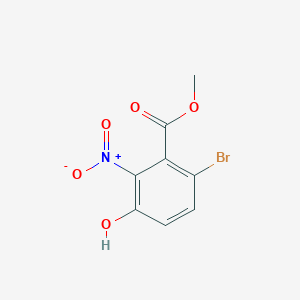

Methyl 6-bromo-3-hydroxy-2-nitrobenzoate

Description

Methyl 6-bromo-3-hydroxy-2-nitrobenzoate is a substituted benzoic acid methyl ester with the molecular formula C₈H₆BrNO₅ and a molecular weight of 276.04 g/mol. Its structure features a bromine atom at position 6, a hydroxyl group at position 3, and a nitro group at position 2 on the aromatic ring. This compound’s unique substituent arrangement confers distinct electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The electron-withdrawing nitro and bromine groups enhance electrophilic substitution resistance, while the hydroxyl group contributes to hydrogen bonding and solubility in polar solvents.

Propriétés

Formule moléculaire |

C8H6BrNO5 |

|---|---|

Poids moléculaire |

276.04 g/mol |

Nom IUPAC |

methyl 6-bromo-3-hydroxy-2-nitrobenzoate |

InChI |

InChI=1S/C8H6BrNO5/c1-15-8(12)6-4(9)2-3-5(11)7(6)10(13)14/h2-3,11H,1H3 |

Clé InChI |

SOKBCUBYARNLOO-UHFFFAOYSA-N |

SMILES canonique |

COC(=O)C1=C(C=CC(=C1[N+](=O)[O-])O)Br |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-bromo-3-hydroxy-2-nitrobenzoate typically involves a multi-step process. One common method starts with the nitration of methyl salicylate to introduce the nitro group. This is followed by bromination to add the bromine atom. The hydroxyl group is usually introduced through a subsequent hydrolysis step. Each of these steps requires specific reagents and conditions:

Nitration: Using concentrated nitric acid and sulfuric acid at low temperatures.

Bromination: Employing bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

Hydrolysis: Conducted under acidic or basic conditions to introduce the hydroxyl group.

Industrial Production Methods

Industrial production of Methyl 6-bromo-3-hydroxy-2-nitrobenzoate may involve similar steps but on a larger scale with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often used to maintain precise control over reaction parameters.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 6-bromo-3-hydroxy-2-nitrobenzoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), iron powder (Fe) in hydrochloric acid (HCl).

Substitution: Sodium hydroxide (NaOH), ammonia (NH3), thiols (R-SH).

Major Products

Oxidation: Formation of a carbonyl compound (e.g., aldehyde or ketone).

Reduction: Formation of an amine derivative.

Substitution: Formation of various substituted benzoate esters depending on the nucleophile used.

Applications De Recherche Scientifique

Methyl 6-bromo-3-hydroxy-2-nitrobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical compounds.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mécanisme D'action

The mechanism of action of Methyl 6-bromo-3-hydroxy-2-nitrobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the bromine and hydroxyl groups can participate in various biochemical reactions.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Positioning and Functional Group Variations

Methyl 6-amino-2-bromo-3-methoxybenzoate (C₉H₁₀BrNO₃, 260.08 g/mol)

- Substituents: 2-Bromo, 3-methoxy, 6-amino.

- Key Differences: The amino group (electron-donating) and methoxy group (moderately electron-donating) replace the nitro and hydroxyl groups in the target compound.

- Implications: The amino group enhances nucleophilic reactivity, making this compound suitable for coupling reactions in agrochemical synthesis. The methoxy group increases lipophilicity compared to the hydroxyl group, altering solubility profiles .

Methyl 6-amino-3-bromo-2-methoxybenzoate (C₉H₁₀BrNO₃, 260.08 g/mol)

- Substituents: 3-Bromo, 2-methoxy, 6-amino.

- Key Differences : Bromine shifts to position 3, altering steric hindrance and electronic effects.

- Implications : The bromine’s position near the methoxy group may influence regioselectivity in substitution reactions compared to the target compound .

6-Bromo-2,4-dinitro-3-hydroxybenzaldehyde (C₇H₃BrN₂O₆, 307.01 g/mol)

- Substituents : 2,4-Dinitro, 3-hydroxy, 6-bromo.

- Key Differences : An aldehyde replaces the ester group, and nitro groups occupy positions 2 and 4.

- Implications : The aldehyde functionality increases electrophilicity, favoring nucleophilic addition reactions. The additional nitro group enhances acidity (pKa ~1–2) compared to the target compound’s single nitro group .

Physical and Chemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| Methyl 6-bromo-3-hydroxy-2-nitrobenzoate | C₈H₆BrNO₅ | 276.04 | High acidity (due to –OH and –NO₂), polar solubility, thermal stability >200°C |

| Methyl 6-amino-2-bromo-3-methoxybenzoate | C₉H₁₀BrNO₃ | 260.08 | Moderate solubility in organic solvents, reactive amino group |

| 6-Bromo-2,4-dinitro-3-hydroxybenzaldehyde | C₇H₃BrN₂O₆ | 307.01 | High reactivity (aldehyde), low solubility in water, strong UV absorbance |

| Sandaracopimaric acid methyl ester | C₂₁H₃₂O₂ | 316.48 | High hydrophobicity, natural resin component, low volatility |

Note: Data for sandaracopimaric acid methyl ester derived from plant resin studies .

Chromatographic and Spectroscopic Comparisons

- Chromatography: The target compound’s polar groups (–OH, –NO₂) result in longer retention times in reverse-phase HPLC compared to non-polar diterpenoid esters (e.g., sandaracopimaric acid methyl ester) . Amino-methoxy analogs exhibit intermediate polarity, eluting earlier than the target compound but later than aliphatic esters (e.g., methyl palmitate) .

- Spectroscopy: FTIR: Target compound shows strong –OH (3200–3500 cm⁻¹) and –NO₂ (1520, 1350 cm⁻¹) stretches, absent in methoxy analogs. NMR: Aromatic proton signals differ significantly due to substituent electronic effects (e.g., nitro deshields adjacent protons) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.